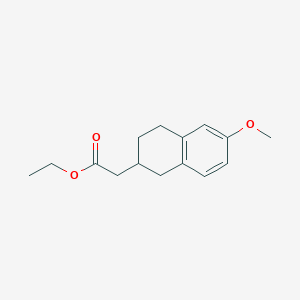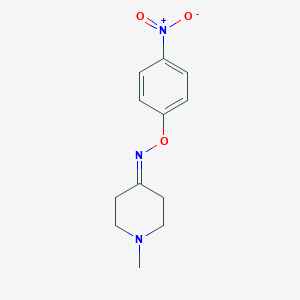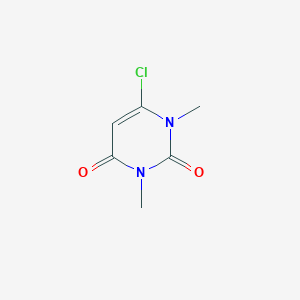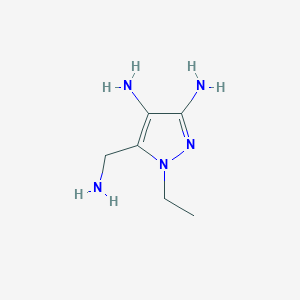
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine, also known as AM-PEA, is a chemical compound that belongs to the pyrazole family. It is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair. AM-PEA has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation.
作用機序
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine exerts its therapeutic effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. PARP enzymes are activated in response to DNA damage and catalyze the synthesis of poly(ADP-ribose) (PAR) polymers, which recruit DNA repair proteins to the site of damage. By inhibiting PARP enzymes, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death.
生化学的および生理学的効果
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes. In neurons, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
実験室実験の利点と制限
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments. It is a highly potent inhibitor of PARP enzymes and has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. However, there are also limitations to using 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine. One potential direction is to further explore its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. Another potential direction is to investigate its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine is synthesized by the reaction of 5-chloromethyl-1-ethyl-1H-pyrazole-3,4-diamine with ammonia in the presence of a palladium catalyst. The reaction yields 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. In cancer treatment, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes, which play a crucial role in DNA repair. In neuroprotection, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
特性
CAS番号 |
199342-05-7 |
|---|---|
製品名 |
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine |
分子式 |
C6H13N5 |
分子量 |
155.2 g/mol |
IUPAC名 |
5-(aminomethyl)-1-ethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c1-2-11-4(3-7)5(8)6(9)10-11/h2-3,7-8H2,1H3,(H2,9,10) |
InChIキー |
AYZPUSPMNFYXDM-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)N)N)CN |
正規SMILES |
CCN1C(=C(C(=N1)N)N)CN |
同義語 |
1H-Pyrazole-3,4-diamine, 5-(aminomethyl)-1-ethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



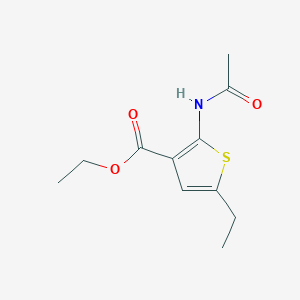

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

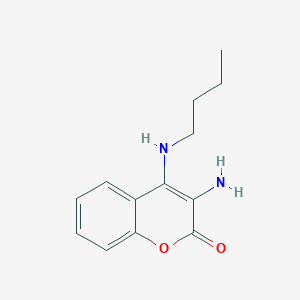
![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
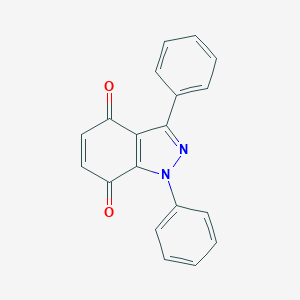
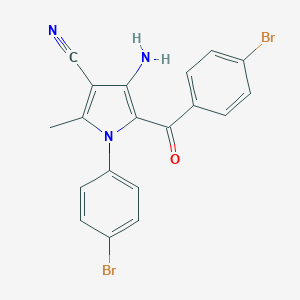

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
